N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide
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Overview
Description
N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a triazole ring fused with a pyridazine ring, which is further connected to an azetidine ring and an imidazole ring. This unique structure imparts the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets by forming hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their biological functions.
Biochemical Pathways
For instance, it may inhibit enzymes involved in inflammation and pain signaling, interfere with microbial growth and replication, or disrupt cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic studies of related compounds suggest that they may have favorable pharmacokinetic properties .
Result of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels, such as inhibiting enzyme activity, disrupting microbial growth, or inducing cancer cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide involves multiple steps, starting from the preparation of the triazole and pyridazine rings. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The pyridazine ring is typically formed by the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The azetidine ring is introduced through the reaction of azetidinones with appropriate nucleophiles. Finally, the imidazole ring is formed by the cyclization of α-amino ketones with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridazine derivatives, such as:
- 1,2,4-triazolo[3,4-b]pyridazine
- 1,2,4-triazolo[4,3-b]pyridazine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine .
Uniqueness
The uniqueness of N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide lies in its specific combination of rings and functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-19-7-11(15-8-19)14(23)20(2)10-5-21(6-10)13-4-3-12-17-16-9-22(12)18-13/h3-4,7-10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKLEVRVYWYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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